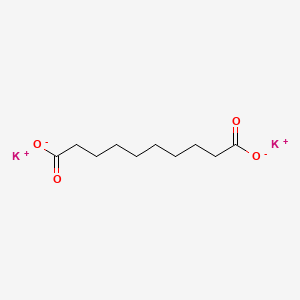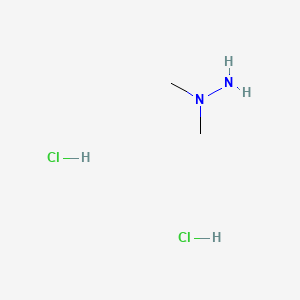
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].
Scientific Research Applications
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].
Industry: It is utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Butyl 2-cyano-3-(4-methoxyphenyl)acrylate
Properties
CAS No. |
93966-57-5 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChI Key |
MAZUUFMIUTXWHD-FMIVXFBMSA-N |
SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Key on ui other cas no. |
93966-57-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)

![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)






![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)



